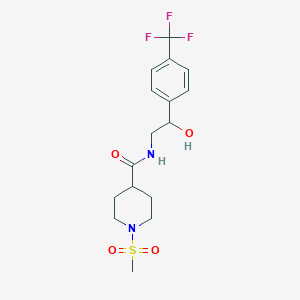

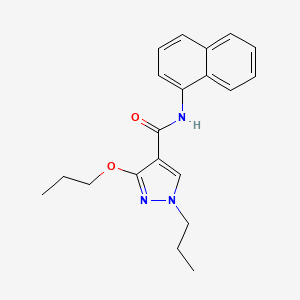

![molecular formula C23H23NO B2554434 1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone CAS No. 477319-07-6](/img/structure/B2554434.png)

1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone (1,1'-BBDAP) is a chemical compound that has been studied for its potential applications in various scientific fields. It is a derivative of 1,1'-biphenyl, a component of some polyaromatic hydrocarbons (PAHs), and has been studied for its potential use in drug synthesis and as an antioxidant. This compound has been shown to have a number of biochemical and physiological effects, and its synthesis method and mechanism of action are of particular interest.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimalarial Activity

1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone has been involved in the synthesis of antimalarial compounds. Specifically, a series of related compounds were prepared and demonstrated significant antimalarial potency against Plasmodium berghei in mice. These compounds showed excellent activity against resistant strains of the parasite and possessed pharmacokinetic properties that could potentially allow protection against infection for extended periods, even when administered orally. This has led to suggestions for clinical trials of members of this class in humans (Werbel et al., 1986).

Inhibition of Microsomal Monooxygenase Activity

The compound has also been involved in studies related to the inhibition of microsomal monooxygenase activity. In one study, the administration of a derivative of 1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone to rats and mice inhibited the induction of cytochrome P-450 and other enzymes related to the metabolism of certain drugs and toxins. This inhibition was dose-dependent and indicates a potential regulatory role of the compound in the biotransformation of substances in the liver (Raunio & Pelkonen, 1979).

Influencing Food Efficiency

Moreover, derivatives of the compound have been studied for their effects on food efficiency in rats. For instance, one study found that a derivative significantly lowered food efficiency in rats, which was attributed to the compound's influence on carbohydrate metabolism. This suggests potential applications in the study of metabolic disorders or the development of treatments for conditions related to nutrient absorption and metabolism (Ho & Aranda, 1979).

Anti-Inflammatory and Analgesic Properties

Additionally, certain derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives demonstrated significant activity in this regard without inducing gastric lesions, which is a common side effect of many anti-inflammatory drugs. This points to the potential of these derivatives in developing new non-ulcerogenic anti-inflammatory and analgesic medications (Berk et al., 2009).

Radioactive Tracing in Clinical Trials

Furthermore, derivatives of the compound have been used in radioactive tracing to study inflammation in human clinical populations. For instance, a study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), which is of clinical interest in conditions like multiple sclerosis. The results supported the safety of the radiotracer for human clinical evaluations, indicating the compound's potential in biomedical imaging and diagnostics (Brier et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(3,4-dimethylanilino)-1-(4-phenylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO/c1-17-8-13-22(16-18(17)2)24-15-14-23(25)21-11-9-20(10-12-21)19-6-4-3-5-7-19/h3-13,16,24H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHDOPKAQWENOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone | |

CAS RN |

477319-07-6 |

Source

|

| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(3,4-DIMETHYLANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2554352.png)

![6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2554354.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2554356.png)

![5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2554360.png)

![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)

![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2554364.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide](/img/structure/B2554366.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2554369.png)

![4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2554372.png)